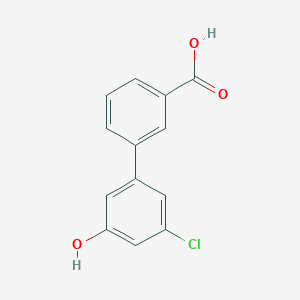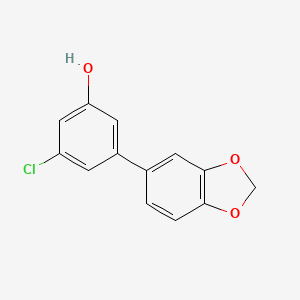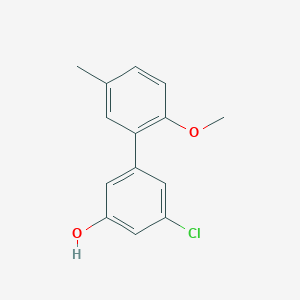
5-(3-Carboxyphenyl)-3-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Carboxyphenyl)-3-chlorophenol, 95% (5-CP-3-CP) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that has a molecular weight of 219.55 g/mol and a melting point of 105-106°C. 5-CP-3-CP is a relatively stable compound that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide (DMSO).
Mecanismo De Acción
The mechanism of action of 5-(3-Carboxyphenyl)-3-chlorophenol, 95% is not well understood. It is believed that the compound binds to acetylcholinesterase and prevents the enzyme from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the body, which can have a variety of effects, depending on the target tissue. For example, in the brain, an increase in acetylcholine can lead to increased alertness and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxyphenyl)-3-chlorophenol, 95% are not well understood. However, it is believed that the compound may have a variety of effects, depending on the target tissue. For example, in the brain, it may lead to increased alertness and improved cognitive function. In addition, it may also have an effect on the cardiovascular system, as it has been shown to reduce the levels of cholesterol in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-Carboxyphenyl)-3-chlorophenol, 95% in laboratory experiments is that it is a relatively stable compound that is soluble in organic solvents. This makes it easy to work with and allows for the synthesis of a variety of other compounds. However, it is important to note that the compound is toxic and should be handled with caution. In addition, the mechanism of action of the compound is not well understood, which can limit its usefulness in certain experiments.
Direcciones Futuras
Given the potential of 5-(3-Carboxyphenyl)-3-chlorophenol, 95% in scientific research, there are a number of potential future directions that could be explored. These include further research into the mechanism of action of the compound, as well as its potential therapeutic applications. In addition, further research could be conducted into the biochemical and physiological effects of the compound, as well as its potential toxicity. Finally, further research could be conducted into the synthesis of other compounds using 5-(3-Carboxyphenyl)-3-chlorophenol, 95% as a starting material.
Métodos De Síntesis
5-(3-Carboxyphenyl)-3-chlorophenol, 95% can be synthesized through a multi-step reaction. The first step involves the reaction of 3-chlorophenol with sodium hydroxide to form the sodium salt of 3-chlorophenol. This sodium salt is then reacted with 5-chloro-2-hydroxybenzaldehyde to form 5-(3-Carboxyphenyl)-3-chlorophenol, 95%. The reaction is carried out in aqueous media and is catalyzed by a strong acid, such as hydrochloric acid. The product is then purified by recrystallization and can be isolated as a white crystalline solid.
Aplicaciones Científicas De Investigación
5-(3-Carboxyphenyl)-3-chlorophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 5-chloro-2-hydroxybenzaldehyde and 3-chloro-2-hydroxybenzoic acid. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter acetylcholine. In addition, 5-(3-Carboxyphenyl)-3-chlorophenol, 95% has been used as a model compound for studying the mechanism of action of certain drugs, such as the anticonvulsant phenytoin.
Propiedades
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-5-10(6-12(15)7-11)8-2-1-3-9(4-8)13(16)17/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORWRMRXRVCHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685959 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxyphenyl)-3-chlorophenol | |
CAS RN |
1262002-87-8 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














